1-(6-ethyl-2-methylpyrimidin-4-yl)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine
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Overview
Description
The synthesis and study of complex organic compounds like "1-(6-ethyl-2-methylpyrimidin-4-yl)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine" play a crucial role in various fields of chemistry and pharmacology. These compounds are often examined for their potential interactions with biological systems and their utility in drug design and development.
Synthesis Analysis
The synthesis of such compounds typically involves multi-step organic reactions, including the formation of pyrimidinyl and piperidinyl moieties, which are then linked through specific substituents. Techniques like the asymmetric synthesis of 2-(1-aminoalkyl) piperidines using (-)-2-cyano-6-phenyloxazolopiperidine as a starting material are examples of how complex amines are synthesized (Froelich et al., 1996).
Molecular Structure Analysis
The molecular and crystal structures of compounds similar in structure to our compound of interest can be determined by X-ray diffraction analysis. These studies help in understanding the conformational flexibility, molecular packing, and the role of hydrogen bonds in stabilizing the structure (Kuleshova & Khrustalev, 2000).
properties
IUPAC Name |
1-(6-ethyl-2-methylpyrimidin-4-yl)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O/c1-3-18-13-21(25-16(2)24-18)27-11-9-19(10-12-27)23-14-20-15-28-22(26-20)17-7-5-4-6-8-17/h4-8,13,15,19,23H,3,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZSHUYSSBKODO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C)N2CCC(CC2)NCC3=COC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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